The synthesis of flucloxacillin involves several steps that typically start with the core structure of penicillin. A notable method for synthesizing flucloxacillin sodium includes:
These methods emphasize the importance of maintaining specific reaction conditions to ensure high yields and purity of the final product.
Flucloxacillin has a complex molecular structure characterized by:
The presence of various functional groups within the molecule contributes to its pharmacological properties and effectiveness against resistant bacterial strains .
Flucloxacillin participates in various chemical reactions that are crucial for its antibacterial activity:
Flucloxacillin exerts its antibacterial effects primarily through:
The effectiveness of flucloxacillin against resistant strains makes it a valuable tool in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA).
Flucloxacillin exhibits several notable physical and chemical properties:
These properties are critical for ensuring effective delivery and performance in clinical settings.
Flucloxacillin is widely used in clinical settings due to its efficacy against specific bacterial infections:
Flucloxacillin (C₁₉H₁₇ClFN₃O₅S) is a semisynthetic penicillin derivative characterized by a β-lactam ring fused to a thiazolidine ring, common to all penicillins, and a unique 6β-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamido] side chain [1] [9] [10]. This side chain incorporates chlorine and fluorine atoms on the phenyl group, enhancing steric hindrance and conferring resistance to staphylococcal β-lactamases [3] [10]. The sodium salt form (C₁₉H₁₆ClFN₃O₅S·Na) is water-soluble and used in injectable formulations, with a molecular weight of 475.85 g/mol [10].
The compound exhibits pH-dependent stability, degrading rapidly in acidic environments (e.g., gastric fluid), necessitating oral administration on an empty stomach to optimize absorption [1] [3]. Protein binding is concentration-dependent, ranging from 28–97% in plasma, with higher binding at lower concentrations [7]. The presence of the isoxazolyl group contributes to its lipophilicity, influencing tissue penetration and biliary excretion [8].
Table 1: Comparative Physicochemical Properties of Penicillinase-Resistant Penicillins
Compound | Molecular Formula | Side Chain Modifications | Lipophilicity (logP) |
---|---|---|---|
Flucloxacillin | C₁₉H₁₇ClFN₃O₅S | 2-chloro-6-fluorophenyl, methylisoxazole | 2.5 |
Cloxacillin | C₁₉H₁₈ClN₃O₅S | 3-ortho-chlorophenyl, methylisoxazole | 2.3 |
Oxacillin | C₁₉H₁₉N₃O₅S | 5-methyl-3-phenylisoxazole | 1.8 |
Flucloxacillin exerts bactericidal activity through irreversible inhibition of penicillin-binding proteins (PBPs), particularly PBP1A and PBP2A, which are transpeptidases essential for peptidoglycan cross-linking in bacterial cell walls [1] [6]. Unlike natural penicillins, its bulky isoxazolyl side chain prevents hydrolysis by most β-lactamases, making it effective against penicillinase-producing Staphylococcus aureus [3] [9].
The pharmacodynamic profile is time-dependent, with efficacy correlated to the duration of free drug concentrations exceeding the minimum inhibitory concentration (MIC) of the pathogen (%fT > MIC) [6]. In murine thigh infection models, a 1-log reduction in MSSA requires median %fT > 0.25×MIC of 15%, while a 2-log reduction requires 20% [6]. Flucloxacillin’s bactericidal effect is maximized when concentrations exceed 4×MIC for ≥50% of the dosing interval [7].
Table 2: Pharmacodynamic Targets for Flucloxacillin Against Key Pathogens
Pathogen | 1-log Reduction Target (%fT > MIC) | 2-log Reduction Target (%fT > MIC) |
---|---|---|
S. aureus (MSSA) | 15% (at 0.25×MIC) | 20% (at 0.25×MIC) |
Streptococcus pyogenes | 10% (at MIC) | 11% (at MIC) |
Streptococcus agalactiae | 22% (at 0.25×MIC) | Not achieved |
Flucloxacillin displays a narrow spectrum targeting Gram-positive bacteria, particularly methicillin-sensitive Staphylococcus aureus (MSSA) with an epidemiological cut-off (ECOFF) MIC of 1 mg/L [6] [9]. Over 95% of MSSA isolates exhibit MICs ≤0.5 mg/L, rendering them susceptible [6]. Activity extends to β-hemolytic streptococci (S. pyogenes, S. agalactiae), though with higher required %fT > MIC compared to staphylococci [6].
Critically, flucloxacillin lacks clinically meaningful activity against:
The MIC₉₀ for S. pyogenes is 0.25 mg/L, achievable with standard dosing [6]. However, its efficacy against streptococci is inferior to benzylpenicillin, limiting use to polymicrobial infections where staphylococci are co-suspected [3].
Flucloxacillin emerged in the early 1960s as a response to the global pandemic of penicillinase-producing S. aureus infections [3] [6]. Researchers at Beecham Group (UK) systematically modified the penicillin side chain, discovering that 3-aryl-5-methylisoxazole groups conferred β-lactamase stability while retaining PBP affinity [3]. Flucloxacillin (BRL-2039) was patented in 1961 and introduced clinically in Europe in the 1970s as Floxapen [3] [10].
Its development paralleled other isoxazolyl penicillins:
Flucloxacillin became the dominant antistaphylococcal penicillin in the UK and Commonwealth due to superior pharmacokinetics, while dicloxacillin dominated in the US [3]. Modern usage focuses on MSSA infections despite newer antibiotics, attributable to its targeted spectrum and low resistance development in susceptible populations [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7